5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Description
5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted indane derivative featuring an ethoxy group at the 5-position of the indene ring and an amine group at the 1-position, stabilized as a hydrochloride salt. Indane derivatives are widely used as intermediates in organic synthesis, receptor-targeting agents, and materials science due to their rigid bicyclic framework and tunable substituent effects .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-9-4-5-10-8(7-9)3-6-11(10)12;/h4-5,7,11H,2-3,6,12H2,1H3;1H |
InChI Key |
QGJKLZLWNYOZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Methodologies
Oxime Reduction Pathway
The reduction of 5-ethoxy-1-indanone oxime represents a classical approach to access the target amine.
Oxime Formation
5-Ethoxy-1-indanone is treated with hydroxylamine hydrochloride in ethanol under reflux, yielding the corresponding oxime (Scheme 1). Typical conditions include:
Catalytic Hydrogenation of Oxime
The oxime intermediate is reduced to the primary amine using catalytic hydrogenation:
- Catalyst : Raney nickel (40–50% Ni content)
- Solvent : Ethanol or methanol
- Pressure : 1–3 atm H₂
- Temperature : 50–60°C
- Yield : 68–75%.
Mechanism : The reaction proceeds via imine intermediate formation, followed by hydrogenolysis to the amine.
Hydrochloride Salt Formation
The free amine is treated with HCl gas in anhydrous ether, yielding the hydrochloride salt:
- Solvent : Diethyl ether or ethanol
- Temperature : 0–5°C (to prevent decomposition)
- Purity : ≥98% after recrystallization from ethanol/ether.
Table 1: Oxime Reduction Method Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10% w/w Raney Ni | Maximizes H₂ uptake |
| H₂ Pressure | 2 atm | Balances safety and efficiency |
| Solvent Polarity | Ethanol > Methanol | Enhances solubility |
Asymmetric Hydrogenation of 1-Indanones
Enantioselective synthesis is achieved via transition metal-catalyzed hydrogenation of 5-ethoxy-1-indanone.
Chiral Catalyst Systems
- Catalyst : Ru(II)-(S)-BINAP complexes (e.g., RuCl₂[(S)-BINAP])
- Hydrogen Source : H₂ (pressure) or formic acid (transfer hydrogenation)
- Solvent : Tetrahydrofuran (THF) or dichloromethane
- Temperature : 25–40°C
- Enantiomeric Excess (ee) : 88–94%.
Reaction Workflow
- Substrate Activation : 5-Ethoxy-1-indanone is dissolved in THF with the Ru catalyst.
- Hydrogenation : Conducted under 50 psi H₂ for 12 hours.
- Amine Isolation : The resulting (S)-5-ethoxy-1-indanol is converted to the amine via Mitsunobu reaction or mesylation/amination.
Key Advantage : High enantioselectivity suitable for API synthesis.
Reductive Amination of 5-Ethoxy-1-indanone
Direct reductive amination avoids intermediate isolation, improving process efficiency.
Reaction Conditions
- Amine Source : Ammonium acetate or aqueous NH₃
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
- Solvent : Methanol/acetic acid (9:1)
- Temperature : 25°C
- Yield : 60–65%.
Limitation : Lower stereocontrol compared to asymmetric hydrogenation.
Industrial-Scale Synthesis (Patent CN101062897A)
A cost-effective, two-step "one-pot" method emphasizes scalability:
- Oxime Synthesis : 5-Ethoxy-1-indanone reacts with hydroxylamine in aqueous NaOH.
- Concurrent Reduction : Alumino-nickel catalyst (40–50% Ni) reduces the oxime in situ.
- Hydrochloride Precipitation : The amine is extracted into dichloromethane and treated with HCl gas.
Advantages :
- Eliminates intermediate purification.
- Reduces production time by 30%.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Oxime Reduction | 68–75 | N/A | High | Low |
| Asymmetric Hydrogenation | 70–78 | 88–94 | Moderate | High |
| Reductive Amination | 60–65 | N/A | Moderate | Medium |
| Industrial One-Pot | 57–60 | N/A | Very High | Very Low |
Critical Challenges and Solutions
Enantiopurity Control
Catalyst Deactivation
- Issue : Raney Ni poisoning by residual hydroxylamine.
- Solution : Pre-washing oxime with dilute HCl to remove NH₂OH.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where the ethoxy or amine groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indene derivatives with various functional groups.
Scientific Research Applications
5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized as an intermediate in the production of fine chemicals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Similarity
The ethoxy group (-OCH₂CH₃) distinguishes this compound from closely related analogs. Key structural analogs and their similarity scores (where available) are summarized below:
Key Observations :
Challenges for 5-Ethoxy Derivative :
Physicochemical and Pharmacological Properties
Physicochemical Properties:
- Solubility : Ethoxy-substituted compounds are expected to exhibit lower aqueous solubility compared to methoxy analogs due to increased hydrophobicity.
- Melting Point : Hydrochloride salts generally have higher melting points; however, the ethoxy group’s bulk may reduce crystallinity compared to smaller substituents like chloro .
Pharmacological Activity:
- Receptor Interactions : Methoxy and ethoxy groups are common in bioactive molecules (e.g., serotonin receptor ligands). The ethoxy group may enhance binding affinity to hydrophobic pockets in target proteins .
Biological Activity
5-Ethoxy-2,3-dihydro-1H-inden-1-amine; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including synthesis, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: with a molar mass of approximately 213.71 g/mol. It is classified under indene derivatives, characterized by the presence of an ethoxy group at the 5-position of the indene ring. This structural feature is crucial for its biological activity and reactivity in synthetic organic chemistry.
Synthesis Pathways
The synthesis of 5-ethoxy-2,3-dihydro-1H-inden-1-amine; hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Indene Structure : Starting from 2,3-dihydro-1H-indene, various reagents are utilized to introduce the ethoxy group.
- Hydrochloride Salt Formation : The final step involves converting the amine into its hydrochloride salt for enhanced stability and solubility in biological assays.
Interaction Studies
5-Ethoxy-2,3-dihydro-1H-inden-1-amine; hydrochloride shows potential for interaction with various biological targets. Notable studies have indicated:
- Binding Affinity : Research indicates that this compound may exhibit binding affinity to serotonin receptors, which play a role in mood regulation and appetite control .
Cell Proliferation Inhibition
In vitro studies have demonstrated that compounds similar to 5-ethoxy-2,3-dihydro-1H-inden-1-amines can inhibit cell proliferation in cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Ethoxy-2,3-dihydro-1H-indene | HL60 | 15 |
| 5-Ethoxyindole | NB4 | 20 |
These results suggest that structural modifications can significantly influence the antiproliferative activity of indene derivatives .
Case Studies
Case Study 1: Antitumor Activity
A study focusing on various indene derivatives highlighted that those with alkoxy substitutions at specific positions showed enhanced antitumor activity. The study found that compounds with smaller alkyl groups at the 1-position retained better activity compared to larger substituents .
Case Study 2: Neuropharmacological Effects
Research investigating the neuropharmacological effects of similar compounds indicated that they could modulate neurotransmitter systems linked to anxiety and depression. The potential for 5-ethoxy-2,3-dihydro-1H-indene to influence serotonin pathways suggests its utility in treating mood disorders .
Q & A
Q. What are the optimal synthetic routes for 5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves functionalizing the indene core with ethoxy and amine groups, followed by hydrochlorination. Key steps include:
- Amine Introduction : Reductive amination or nucleophilic substitution using ammonia derivatives under anhydrous conditions (e.g., LiAlH₄ or NaBH₄) .
- Ethoxy Group Installation : Alkylation with ethyl bromide or ethanol via SN2 mechanisms under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, stoichiometry). Computational tools like quantum chemical path-searching methods can predict intermediate stability and transition states, reducing trial-and-error experimentation .
| Key Reagents/Conditions | Purpose | Reference |
|---|---|---|
| LiAlH₄/NaBH₄ | Amine reduction | |
| Ethyl bromide, K₂CO₃ | Ethoxy substitution | |
| DoE/Quantum calculations | Reaction optimization |
Q. How can the purity and structural integrity of 5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride be validated?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : Confirm proton environments (e.g., ethoxy CH₃ at ~1.3 ppm, aromatic protons at 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 210.7 for C₁₁H₁₆ClNO) .
- X-ray Crystallography : Resolve crystal packing and hydrogen bonding between amine and chloride ions .
- HPLC : Monitor impurities (<0.5% as per pharmacopeial standards) using C18 columns and UV detection at 254 nm .
Q. What are the critical stability parameters for this compound under laboratory storage conditions?
- Methodological Answer : Stability depends on:
- Temperature : Store at 2–8°C to prevent thermal degradation (evidenced by accelerated stability studies) .
- Humidity : Use desiccants (silica gel) to avoid hygroscopic decomposition .
- Light Sensitivity : Protect from UV exposure using amber glassware .
- Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., serotonin receptors). Focus on amine and ethoxy groups as hydrogen bond donors/acceptors .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) to identify key residues for mutagenesis studies .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity Variance : Compare impurity profiles (e.g., HPLC traces) across studies; impurities like N-methyl derivatives may alter activity .
- Assay Conditions : Normalize data to pH, temperature, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Statistical Meta-Analysis : Use tools like RevMan to aggregate data, assess heterogeneity (I² statistic), and apply random-effects models .
Q. How can advanced spectroscopic techniques elucidate degradation pathways under stressed conditions?
- Methodological Answer :
- LC-MS/MS : Identify degradation products (e.g., de-ethylated or oxidized species) under acid/alkaline hydrolysis, thermal stress, or UV exposure .
- Isotopic Labeling : Track ¹³C-labeled ethoxy groups to confirm cleavage mechanisms via mass shifts .
- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life .
Q. What methodologies enable the detection and quantification of trace impurities in bulk samples?
- Methodological Answer :
- HPLC-UV/ELSD : Quantify impurities ≥0.1% using gradient elution (acetonitrile/0.1% TFA) .
- NMR Spectroscopy : ¹H-NMR with 600 MHz resolution detects impurities at ~1% levels via signal deconvolution .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) from synthetic steps .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
